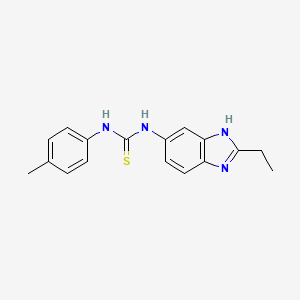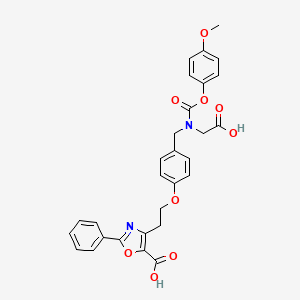
Muraglitazar 12-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muraglitazar 12-carboxylic acid is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor (PPAR) activator. Muraglitazar itself is known for its potential antidiabetic properties, targeting both PPAR alpha and gamma receptors. This compound has been studied for its effects on glucose and lipid metabolism, making it a subject of interest in the treatment of type 2 diabetes .
Méthodes De Préparation
The preparation of muraglitazar 12-carboxylic acid involves several synthetic routes. One common method includes the oxidation of muraglitazar using strong oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective formation of the carboxylic acid derivative.
Analyse Des Réactions Chimiques
Muraglitazar 12-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidative metabolites.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents such as sodium borohydride (NaBH4).
Applications De Recherche Scientifique
Muraglitazar 12-carboxylic acid has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying oxidation and reduction reactions. In biology, it is used to investigate the metabolic pathways and the role of PPAR receptors in glucose and lipid metabolism. In medicine, it has been explored for its potential therapeutic effects in managing type 2 diabetes and related metabolic disorders .
Mécanisme D'action
The mechanism of action of muraglitazar 12-carboxylic acid involves its interaction with PPAR alpha and gamma receptors. By activating these receptors, the compound exerts insulin-sensitizing effects on liver and muscle tissues, leading to improved glucose uptake and reduced blood sugar levels. Additionally, it lowers triglycerides and raises high-density lipoprotein (HDL) cholesterol levels, promoting a favorable lipid profile .
Comparaison Avec Des Composés Similaires
Muraglitazar 12-carboxylic acid can be compared with other dual PPAR activators such as pioglitazone and rosiglitazone. While all these compounds target PPAR receptors, this compound is unique in its dual activation of both PPAR alpha and gamma receptors, offering combined benefits in glucose and lipid metabolism . Similar compounds include:
Pioglitazone: Primarily a PPAR gamma activator.
Rosiglitazone: Another PPAR gamma activator with similar insulin-sensitizing effects.
Fibrates: PPAR alpha activators used mainly for lipid regulation.
This compound stands out due to its dual receptor activation, providing a broader range of metabolic benefits.
Propriétés
Numéro CAS |
875430-25-4 |
|---|---|
Formule moléculaire |
C29H26N2O9 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
4-[2-[4-[[carboxymethyl-(4-methoxyphenoxy)carbonylamino]methyl]phenoxy]ethyl]-2-phenyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C29H26N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(18-25(32)33)17-19-7-9-22(10-8-19)38-16-15-24-26(28(34)35)40-27(30-24)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,32,33)(H,34,35) |
Clé InChI |
ZYZKRECKNGQURZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC3=C(OC(=N3)C4=CC=CC=C4)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



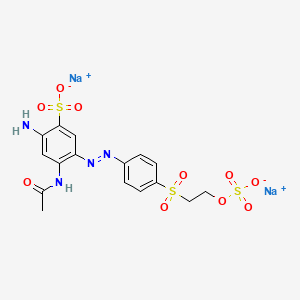
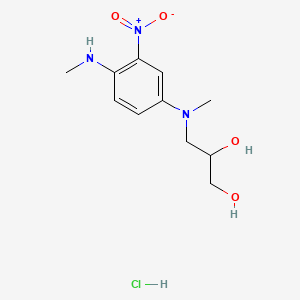
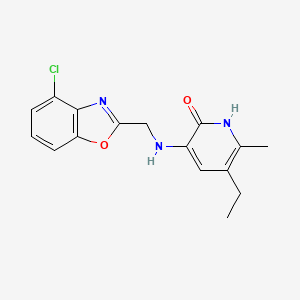
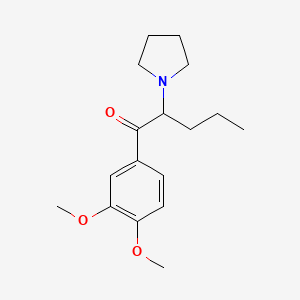
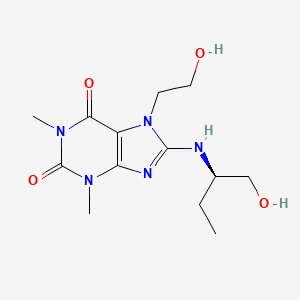
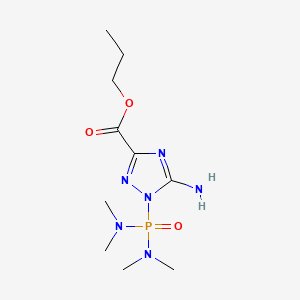
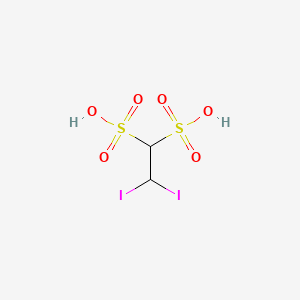
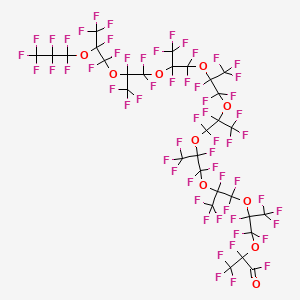
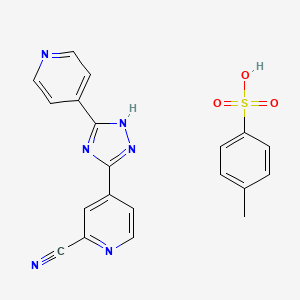
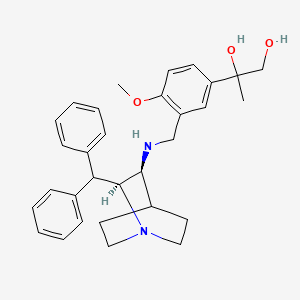
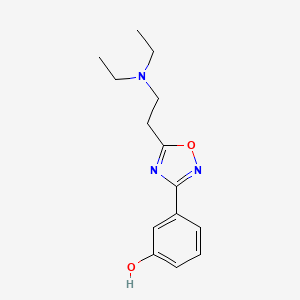
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
